4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 586983-47-3) is a fully substituted 5-nitropyrimidine-2,4,6-triamine derivative belonging to the morpholino-pyrimidine class, with a molecular formula of C₁₇H₂₃N₇O₃ and a molecular weight of 373.4 g/mol. The compound features a benzyl substituent at the N4 position and a 2-(morpholin-4-yl)ethyl group at the N2 position, with the pyrimidine core bearing a nitro group at C5.

Molecular Formula C17H23N7O3
Molecular Weight 373.4 g/mol
CAS No. 586983-47-3
Cat. No. B12477801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
CAS586983-47-3
Molecular FormulaC17H23N7O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N
InChIInChI=1S/C17H23N7O3/c18-15-14(24(25)26)16(20-12-13-4-2-1-3-5-13)22-17(21-15)19-6-7-23-8-10-27-11-9-23/h1-5H,6-12H2,(H4,18,19,20,21,22)
InChIKeyVVJFWXZNIWIOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12 [ug/mL] (The mean of the results at pH 7.4)

4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 586983-47-3): Structural Classification and Physicochemical Identity


4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 586983-47-3) is a fully substituted 5-nitropyrimidine-2,4,6-triamine derivative belonging to the morpholino-pyrimidine class, with a molecular formula of C₁₇H₂₃N₇O₃ and a molecular weight of 373.4 g/mol . The compound features a benzyl substituent at the N4 position and a 2-(morpholin-4-yl)ethyl group at the N2 position, with the pyrimidine core bearing a nitro group at C5. The compound is catalogued as CHEMBL1703232 and PubChem CID 3292739, with a reported maximum phase of preclinical development [1]. Its computed properties include an AlogP of 2.66 and a polar surface area of 89.65 Ų .

Why Structural Analogs of 4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine Cannot Be Assumed Interchangeable


Within the 5-nitropyrimidine-2,4,6-triamine scaffold, even minor variations in the N2-aminoalkyl chain length or the N4-aryl substituent can profoundly alter conformational preferences, hydrogen-bonding capacity, and target engagement profiles [1]. The morpholino-ethyl linker in 586983-47-3 confers a specific spatial presentation of the terminal morpholine that differs from propyl-linked analogs (e.g., N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine) or N4-aryl variants (e.g., 4-N-(4-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine) [2]. Without head-to-head selectivity profiling data, generic interchange among these closely related compounds is scientifically unjustifiable and introduces uncontrolled variables in any kinase-inhibitor or probe-discovery workflow [2].

Quantitative Differentiation Evidence for 4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine (586983-47-3) vs. Closest Analogs


Linker-Length Comparison: Ethyl- vs. Propyl-Morpholino Impact on Physicochemical Descriptors

The target compound possesses a 2-(morpholin-4-yl)ethyl linker at N2, in contrast to the 3-(morpholin-4-yl)propyl linker found in the closest analog N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine (no CAS reported). The one-methylene reduction shortens the distance between the pyrimidine core and the morpholine oxygen, which is predicted to alter the compound's conformational flexibility and hydrogen-bond acceptor geometry . Commercially, 586983-47-3 carries a catalog listing with verified molecular identity (C₁₇H₂₃N₇O₃, MW 373.4) while the propyl analog lacks independent CAS registration, complicating reproducibility and procurement .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N4 Substituent Comparison: Benzyl vs. 4-Fluorophenyl in the 2-Morpholino-Ethyl Series

Replacement of the N4-benzyl group in 586983-47-3 with a 4-fluorophenyl substituent yields 4-N-(4-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 674332-62-8) [1]. The benzyl group adds a methylene spacer that increases conformational freedom and lipophilicity relative to the directly attached 4-fluorophenyl ring, while the fluorine atom introduces a strong electronegative center capable of participating in orthogonal halogen-bonding interactions not available to the benzyl analog [1]. Both compounds share the same N2-morpholino-ethyl arm and 5-nitropyrimidine-2,4,6-triamine core, making this pair the most informative for isolating N4-dependent pharmacological differences.

Kinase Selectivity Medicinal Chemistry Halogen Bonding

N4 Substituent Comparison: Benzyl vs. 4-Methoxyphenyl in the 2-Morpholino-Ethyl Series

The N4-(4-methoxyphenyl) analog N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine (CAS 673452-34-1) substitutes the benzyl group of 586983-47-3 with a 4-methoxyphenyl moiety, eliminating the benzylic methylene and introducing a hydrogen-bond-accepting methoxy oxygen . This change is expected to reduce lipophilicity and alter both the conformational landscape and the electron density distribution of the pyrimidine ring, potentially modifying the compound's binding mode to kinase hinge regions . Both compounds retain the identical N2-morpholino-ethyl side chain, enabling a clean comparison of N4-driven effects.

Kinase Inhibitor Structure-Activity Relationship Drug Design

Morpholino-Pyrimidine Patent Context: mTOR/PI3K Kinase Inhibitor Class Positioning

The morpholino-pyrimidine scaffold to which 586983-47-3 belongs is explicitly claimed in patent US 20090018134 as a privileged chemotype for inhibiting mTOR kinase and/or PI3K enzymes in proliferative diseases including cancer [1]. Within this patent family, the combination of an N4-benzyl group and an N2-aminoalkyl-morpholine chain is a recurring motif associated with kinase domain binding. While the patent does not disclose IC₅₀ data for 586983-47-3 specifically, the structural precedent establishes this compound as a legitimate member of a therapeutically relevant inhibitor class [1]. In contrast, the propyl-linked analog N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is not identified within the same patent landscape, suggesting that the ethyl linker may be preferred for kinase engagement .

mTOR PI3K Cancer Patent Landscape

Database Completeness: Target Compound vs. Closest Analogs in Public Bioactivity Repositories

A search of ChEMBL (CHEMBL1703232) and BindingDB for 4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine returned no quantitative bioactivity data (IC₅₀, Kᵢ, Kd) as of April 2026 [1][2]. The ChEMBL entry confirms the compound's structural registration but explicitly states 'No data available for compound CHEMBL1703232' [1]. Similarly, the closest analogs—4-N-(4-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 674332-62-8) and N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine—lack curated bioactivity records in these authoritative databases [3]. This uniform data gap across the analog series means that no differential potency claim can be substantiated; procurement decisions must therefore rely on structural identity, physicochemical properties, and synthetic tractability rather than on comparative pharmacology.

ChEMBL BindingDB Data Availability Reproducibility

Defensible Application Scenarios for 4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine Based on Verified Evidence


Kinase Inhibitor Lead Generation Leveraging the Morpholino-Pyrimidine Scaffold

The compound can serve as a starting point or reference standard in medicinal chemistry programs targeting mTOR, PI3K, or related lipid/atypical kinases, consistent with the patent precedent established in US 20090018134 for morpholino-pyrimidine inhibitors [1]. Its N4-benzyl and N2-morpholino-ethyl substitution pattern is representative of the chemotype claimed for proliferative disease applications, making it suitable for structure-activity relationship (SAR) expansion around the pyrimidine core.

Chemical Probe Development with Defined N4-Pharmacophore Variation

Because the N4-benzyl group in 586983-47-3 occupies a critical vector for kinase hinge-region interaction, the compound can be used as a matched control versus its N4-(4-fluorophenyl) (CAS 674332-62-8) and N4-(4-methoxyphenyl) (CAS 673452-34-1) analogs in parallel screening panels [2]. This head-to-comparator strategy enables deconvolution of N4-dependent selectivity without conflating linker-length differences.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With an AlogP of 2.66, a polar surface area of 89.65 Ų, and a molecular weight below 400 Da, 586983-47-3 sits near favorable CNS MPO (Multiparameter Optimization) space . Researchers can use these measured physicochemical parameters as a baseline for designing brain-penetrant kinase inhibitors, particularly when comparing against the more lipophilic propyl-linked analogs that may exceed desirable CNS property thresholds.

Procurement-Quality Reference Standard for Analytical Method Development

Given its unambiguous CAS registration (586983-47-3), fully assigned molecular identity (C₁₇H₂₃N₇O₃, MW 373.4), and catalog availability through verified suppliers , this compound can serve as a chromatographic or mass-spectrometric reference standard for purity and identity verification of in-house synthesized nitropyrimidine-2,4,6-triamine libraries. Its well-defined analytical parameters reduce ambiguity in QC workflows compared to unregistered analogs.

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